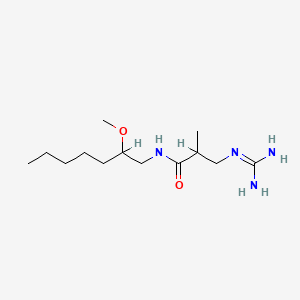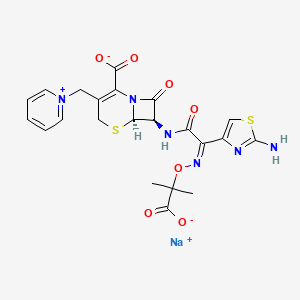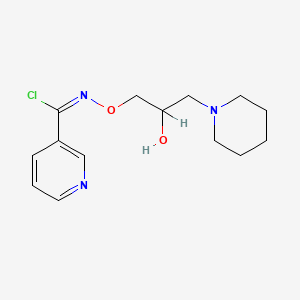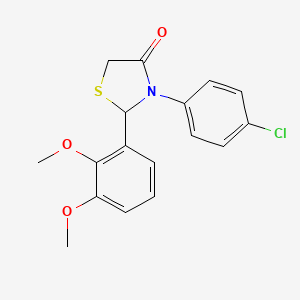
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone is a dimethoxybenzene.
Scientific Research Applications
Antidiabetic and Antioxidant Activity
Rajalakshmi, Santhi, and Elakkiya (2020) synthesized 4-thiazolidinone derivatives, which were evaluated for antidiabetic and antioxidant activities. The derivatives showed potential in α-amylase and α-glucosidase inhibitory potential, as well as antioxidant activity using DPPH and NO scavenging methods. Molecular docking studies were also conducted to understand the binding affinity of these compounds with target proteins (Rajalakshmi, Santhi, & Elakkiya, 2020).
Antimicrobial Activity
Chawla, Singh, and Saraf (2012) reported on the synthesis of 4-thiazolidinone derivatives with antimicrobial activity. Their study focused on evaluating these derivatives against various bacterial strains, revealing promising antibacterial activity, particularly with the presence of chloro and fluoro groups (Chawla, Singh, & Saraf, 2012).
Antifungal Activity
Al-Ebaisat et al. (2016) synthesized a series of 4-thiazolidinone derivatives and tested them for antifungal activity against commercially known fungicides. One of their compounds showed comparable activity to existing fungicides (Al-Ebaisat, Ababne, Al Shboul, & Jazzazi, 2016).
Anticancer Activity
Chandrappa et al. (2009) explored the anticancer effects of thiazolidinone compounds. They synthesized various derivatives and evaluated their antiproliferative activity in human leukemia cell lines. The study concluded that certain electron-donating groups on the thiazolidinone moiety significantly contribute to anticancer properties (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).
Antiviral Activity
Güzeldemirci, Pehlivan, and Naesens (2018) synthesized new 4-thiazolidinone derivatives and tested them against various DNA and RNA viruses. Some compounds displayed moderate antiviral activity, particularly against influenza A virus and vesicular stomatitis virus (Güzeldemirci, Pehlivan, & Naesens, 2018).
Antitubercular and Antibacterial Evaluation
Pathak, Chovatia, and Parekh (2012) researched 4-thiazolidinone derivatives for their antitubercular and antimicrobial properties. Their findings suggested that hydrazones, 2-azetidinones, and 4-thiazolidinones with a pyrazole scaffold could be effective antimicrobial and antitubercular agents (Pathak, Chovatia, & Parekh, 2012).
properties
Product Name |
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone |
|---|---|
Molecular Formula |
C17H16ClNO3S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16ClNO3S/c1-21-14-5-3-4-13(16(14)22-2)17-19(15(20)10-23-17)12-8-6-11(18)7-9-12/h3-9,17H,10H2,1-2H3 |
InChI Key |
USKBADUQYSXSCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



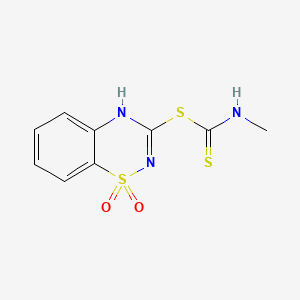
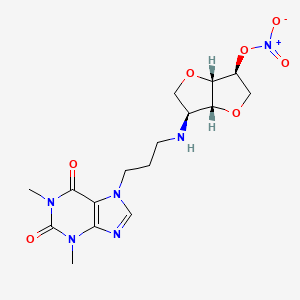
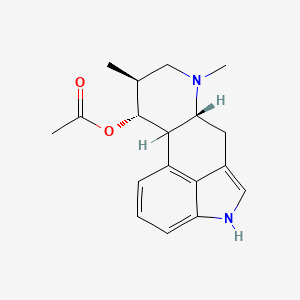
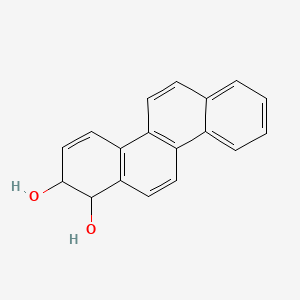
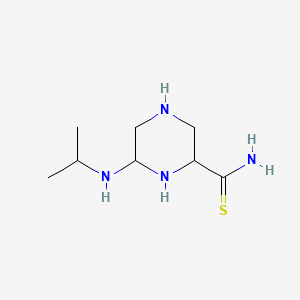
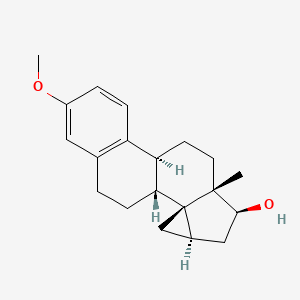
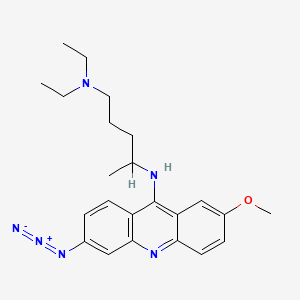
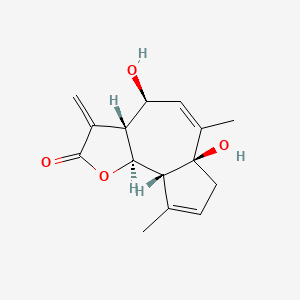
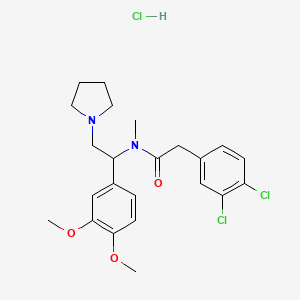
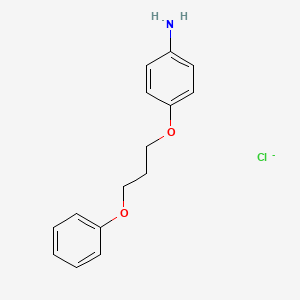
![2-[[22-[(3S,4R,5S,6R)-4-amino-5-hydroxy-3,6-dimethyloxan-2-yl]oxy-4,8,10,12,14,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-37-methyl-2,6,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carbonyl]amino]acetic acid](/img/structure/B1231380.png)
